Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 518321-62-5
Cat. No.: VC21505144
Molecular Formula: C23H27NO5S
Molecular Weight: 429.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518321-62-5 |
|---|---|
| Molecular Formula | C23H27NO5S |
| Molecular Weight | 429.5g/mol |
| IUPAC Name | butyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C23H27NO5S/c1-5-6-13-28-23(25)22-16(4)29-21-12-9-18(14-20(21)22)24-30(26,27)19-10-7-17(8-11-19)15(2)3/h7-12,14-15,24H,5-6,13H2,1-4H3 |
| Standard InChI Key | FHBYBMTVKFCQBR-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
| Canonical SMILES | CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Introduction
Chemical Identity and Nomenclature
Butyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate belongs to the class of benzofuran derivatives containing sulfonamide and ester functional groups. The compound is known by several synonyms in chemical databases, reflecting slight variations in naming conventions for the same chemical structure. According to available data, the primary identification markers for this compound include:
Primary Identifiers
The compound possesses several key identifiers as detailed in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 518321-69-2 |
| Molecular Formula | C27H29NO5S |
| Exact Molecular Weight | 479.17664420 g/mol |
| Calculated Molecular Weight | 479.6 g/mol |
| InChI Key | Not fully specified in sources |
Alternative Nomenclature
The compound is also known by several synonyms that reflect its structural features:
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Butyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g]benzofuran-3-carboxylate
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Butyl 5-[4-(propan-2-yl)benzenesulfonamido]naphtho[1,2-b]furan-3-carboxylate
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Butyl 5-(4-isopropylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
These naming variations reflect the different conventions for describing the same structural elements, particularly the isopropyl group and the heterocyclic ring system.
Structural Characteristics
Core Structural Elements
The molecule consists of several key structural components:
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A benzofuran core (specifically a naphtho[1,2-b]furan system in some nomenclature variants)
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A sulfonamide linkage (-SO₂NH-) connecting the core to an aromatic ring
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A 4-isopropylphenyl group attached to the sulfonamide
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A methyl group at position 2 of the benzofuran ring
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A butyl carboxylate ester at position 3 of the benzofuran ring
Functional Groups
The functional groups present in this compound contribute significantly to its chemical behavior:
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Sulfonamide group: Acts as both hydrogen bond donor and acceptor
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Carboxylate ester: Serves as a hydrogen bond acceptor and contributes to lipophilicity
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Isopropylphenyl group: Provides hydrophobic interactions
Physicochemical Properties
Physical Properties
The compound demonstrates several important physical properties that influence its behavior in various systems:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 479.6 g/mol | Moderate size for a small molecule |
| XLogP3 | 6.7 | Indicates high lipophilicity |
| Hydrogen Bond Donor Count | 1 | Limited H-bond donation capability |
| Hydrogen Bond Acceptor Count | 6 | Substantial H-bond accepting potential |
| Rotatable Bond Count | 9 | Moderate conformational flexibility |
| Topological Polar Surface Area | 94 Ų | Moderate polar surface area |
| Heavy Atom Count | 34 | Substantial molecular complexity |
| Complexity | 785 | High structural complexity value |
These properties collectively suggest a compound with high lipophilicity, moderate polarity, and significant structural complexity .
Solubility Characteristics
Based on its structural features and physicochemical properties, particularly its high LogP value of 6.7, this compound is expected to exhibit:
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Poor water solubility
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Good solubility in organic solvents such as DMSO, chloroform, and methanol
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Potential challenges for formulation in aqueous media without solubilizing agents
Comparative Analysis with Structural Analogs
Comparison with Fluorinated Analog
The compound "butyl 5-[(4-fluorobenzene-1-sulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate" (Compound ID: 4456-0473) represents a structural analog with a fluorine substituent instead of an isopropyl group. Key comparative data are presented in Table 3:
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Molecular Weight | 479.6 g/mol | 405.44 g/mol |
| Molecular Formula | C27H29NO5S | C20H20FNO5S |
| LogP | 6.7 | 4.8721 |
| H-bond Donors | 1 | 1 |
| H-bond Acceptors | 6 | 8 |
| Polar Surface Area | 94 Ų | 69.883 Ų |
The replacement of the isopropyl group with a fluorine atom results in a compound with lower molecular weight and significantly reduced lipophilicity, while maintaining similar hydrogen-bonding capabilities .
Comparison with Naphthalene-Derived Analog
Another structural analog, "butyl 2-methyl-5-[(naphthalene-2-sulfonyl)amino]-1-benzofuran-3-carboxylate" (Compound ID: 5591-0458), contains a naphthalene group instead of the isopropylphenyl moiety:
| Property | Target Compound | Naphthalene Analog |
|---|---|---|
| Molecular Weight | 479.6 g/mol | 437.51 g/mol |
| Molecular Formula | C27H29NO5S | C24H23NO5S |
| LogP | 6.7 | 5.8655 |
| H-bond Donors | 1 | 1 |
| H-bond Acceptors | 6 | 8 |
| Polar Surface Area | 94 Ų | 69.612 Ų |
The naphthalene analog demonstrates intermediate lipophilicity between the target compound and the fluorinated variant, suggesting that aromatic ring systems contribute significantly to the compounds' hydrophobic character .
Structure-Property Relationships
Impact of Functional Groups
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The isopropylphenyl group significantly enhances lipophilicity compared to other substituents, as evidenced by the higher LogP value (6.7) compared to fluorinated (4.87) or naphthalene (5.87) analogs
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The sulfonamide linkage provides essential hydrogen bonding capabilities critical for potential biological interactions
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The butyl ester contributes to lipophilicity while offering a potential site for metabolic transformation through esterase activity
Conformational Analysis
The nine rotatable bonds present in the compound suggest considerable conformational flexibility, particularly in the isopropylphenyl and butyl ester regions. This flexibility may impact:
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The compound's ability to adapt its conformation for optimal binding to biological targets
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Crystal packing arrangements in solid-state forms
Synthesis and Characterization
Analytical Characterization
For comprehensive characterization of this compound, several analytical techniques would typically be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Resolution Mass Spectrometry (HRMS) for accurate mass determination
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Infrared (IR) spectroscopy to identify key functional groups
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive three-dimensional structural determination
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